molecular formula C17H19ClN4O2 B2502495 N-(3-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1030097-47-2

N-(3-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2502495
CAS RN: 1030097-47-2
M. Wt: 346.82
InChI Key: HDOYVBTVHYCDAJ-UHFFFAOYSA-N
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Description

The compound "N-(3-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide" is a chemically synthesized molecule that appears to be structurally related to a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which have been studied for their biological activity as opioid kappa agonists. These compounds are characterized by a pyrrolidinyl group attached to an acetamide moiety, with various substitutions on the phenyl ring and the ethyl linking group .

Synthesis Analysis

The synthesis of related compounds involves the introduction of different substituents at the carbon adjacent to the amide nitrogen (C1) and the exploration of N-acyl, N-alkyl, and amino functions. The use of racemic or chiral amino acids has been employed to introduce alkyl and aryl substituents at C1 of the ethyl linking moiety, leading to the discovery of potent compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using conformational analysis. This analysis suggests that the biological activity as kappa agonists is associated with the ability of the compounds to adopt a conformation similar to known kappa agonists like U-50488. The introduction of specific substituents allows these compounds to occupy an energy minimum close to that of U-50488, which is crucial for their agonist properties .

Chemical Reactions Analysis

While the specific chemical reactions of "N-(3-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide" are not detailed in the provided papers, the related compounds have been evaluated for their biological activity, which involves interactions with opioid receptors. These interactions are likely mediated by the conformation of the compounds and the presence of specific functional groups that can engage in receptor binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of a structurally similar compound, "N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide," have been characterized using vibrational spectroscopy and density functional theory. The analysis revealed the presence of intermolecular hydrogen bonds and intramolecular interactions, which contribute to the stability of the molecule. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, were also investigated, along with in-silico docking to show inhibition activity against a virus .

Scientific Research Applications

Antimicrobial Applications

A study by Hossan et al. (2012) focused on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating the potential of similar compounds for combating bacterial and fungal infections (Hossan et al., 2012).

Antitumor and Photovoltaic Efficiency Applications

Mary et al. (2020) synthesized benzothiazolinone acetamide analogs, including compounds similar in structure to N-(3-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide, and evaluated their photovoltaic efficiency, highlighting the compound's potential use in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and free energy of electron injection. Additionally, these compounds were investigated for their antitumor potential, showing a broad application range from energy solutions to health care (Mary et al., 2020).

Plant Growth Stimulation

Research by Pivazyan et al. (2019) on 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives, related in structure to the target compound, revealed a pronounced plant growth stimulating effect. This suggests a potential application in agriculture to enhance crop yields (Pivazyan et al., 2019).

Synthesis of Heterocyclic Compounds

Studies have also focused on the synthesis of novel heterocyclic compounds, which are crucial in the development of new therapeutic agents and materials with unique properties. For instance, the work by Banfield et al. (1987) on the formation and structural determination of pyrrolo[1,2-a]pyrimidine derivatives underscores the importance of such chemical entities in medicinal chemistry and material science (Banfield et al., 1987).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-9-16(21-17(19-12)22-7-2-3-8-22)24-11-15(23)20-14-6-4-5-13(18)10-14/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOYVBTVHYCDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

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